N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide is a chemical compound with the molecular formula CHNO. This compound is classified under the category of organic compounds known as loline alkaloids and derivatives, which are often studied for their biological activities and potential applications in various scientific fields . The compound's unique structure, which includes a bicyclic framework, contributes to its distinct properties and potential uses in research.
The synthesis of N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Specific synthetic routes can vary depending on the desired stereochemistry and purity of the final product.
The molecular structure of N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide features a complex bicyclic system with a nitrogen atom incorporated into the ring structure. The stereochemistry is crucial for determining its biological activity.
CC(=O)N[C@H]1[C@H]2C[C@@H](O)[C@H]2N(C)C1=O
.N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide can undergo various chemical reactions typical of amides and bicyclic compounds:
These reactions generally require specific conditions such as temperature control and solvent choice to ensure selectivity and yield.
The mechanism of action for N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide is not fully elucidated but is thought to involve interactions with biological targets such as receptors or enzymes due to its structural features.
Preliminary studies suggest that compounds with similar structures may exhibit activity by modulating neurotransmitter systems or influencing signaling pathways in cells.
N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide is typically a solid at room temperature with moderate solubility in polar solvents like water and methanol.
Key chemical properties include:
These properties make it suitable for various laboratory applications.
N-[(1R,3S,7R,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide has potential applications in scientific research due to its unique structural characteristics:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3